molecular formula C21H37NO16 B137767 m-Ac-Dglu-glu-glu CAS No. 130051-18-2

m-Ac-Dglu-glu-glu

Cat. No. B137767
M. Wt: 559.5 g/mol
InChI Key: DUQPCGIDWOLMJT-XGQRAZMRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

M-Ac-Dglu-glu-glu is a peptide that has gained significant attention in the scientific community due to its potential applications in various fields. It is a tripeptide consisting of three amino acids, namely N-acetylmuramic acid (m-Ac), D-glutamic acid (Dglu), and glutamic acid (glu). This peptide is synthesized using a unique method that involves the use of enzymes and chemical reagents.

Scientific Research Applications

M-Ac-Dglu-glu-glu has potential applications in various fields such as medicine, biotechnology, and agriculture. In medicine, it has been found to have antimicrobial properties and can be used as a potential drug candidate for the treatment of bacterial infections. In biotechnology, m-Ac-Dglu-glu-glu-Dglu-glu-glu can be used as a building block for the synthesis of novel peptides with specific functions. In agriculture, it can be used as a biocontrol agent to prevent the growth of harmful bacteria in crops.

Mechanism Of Action

The mechanism of action of m-Ac-Dglu-glu-glu-Dglu-glu-glu is not yet fully understood. However, it is believed that it works by disrupting the cell wall of bacteria, leading to their death. It has been found to be effective against both gram-positive and gram-negative bacteria.

Biochemical And Physiological Effects

M-Ac-Dglu-glu-glu has been found to have several biochemical and physiological effects. It has been shown to inhibit the growth of various bacterial strains, including Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa. It has also been found to have low toxicity levels, making it a potential candidate for use in humans.

Advantages And Limitations For Lab Experiments

One of the main advantages of using m-Ac-Dglu-glu-glu-Dglu-glu-glu in lab experiments is its ability to inhibit the growth of bacteria. This makes it a useful tool for studying bacterial cell biology and physiology. However, one limitation is its high cost of synthesis, which may limit its use in some experiments.

Future Directions

There are several future directions for the research and development of m-Ac-Dglu-glu-glu-Dglu-glu-glu. One direction is the optimization of the synthesis process to reduce the cost of production. Another direction is the exploration of its potential applications in medicine, biotechnology, and agriculture. Additionally, further research is needed to fully understand its mechanism of action and to investigate its potential as a drug candidate for the treatment of bacterial infections.
Conclusion:
In conclusion, m-Ac-Dglu-glu-glu-Dglu-glu-glu is a peptide with potential applications in various fields. Its synthesis method involves the use of enzymes and chemical reagents, and it has been found to have antimicrobial properties. Further research is needed to fully understand its mechanism of action and to explore its potential applications.

Synthesis Methods

The synthesis of m-Ac-Dglu-glu-glu-Dglu-glu-glu is a complex process that involves the use of enzymes and chemical reagents. The first step in the synthesis process involves the activation of N-acetylmuramic acid using a coupling reagent. This is followed by the addition of D-glutamic acid and glutamic acid using an enzyme called MurE. The resulting product is then purified using chromatography techniques to obtain pure m-Ac-Dglu-glu-glu-Dglu-glu-glu.

properties

CAS RN

130051-18-2

Product Name

m-Ac-Dglu-glu-glu

Molecular Formula

C21H37NO16

Molecular Weight

559.5 g/mol

IUPAC Name

N-[(2R,3R,4S,5S,6R)-3-[(2S,4R,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)-2-methyl-2-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-3-yl]acetamide

InChI

InChI=1S/C21H37NO16/c1-7(26)22-21(37-12-3-8(27)13(28)9(4-23)34-12)18(33)15(30)11(6-25)36-20(21,2)38-19-17(32)16(31)14(29)10(5-24)35-19/h8-19,23-25,27-33H,3-6H2,1-2H3,(H,22,26)/t8-,9-,10-,11-,12+,13+,14-,15-,16+,17-,18+,19-,20-,21-/m1/s1

InChI Key

DUQPCGIDWOLMJT-XGQRAZMRSA-N

Isomeric SMILES

CC(=O)N[C@]1([C@H]([C@@H]([C@H](O[C@]1(C)O[C@@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)CO)O)O)O[C@H]3C[C@H]([C@@H]([C@H](O3)CO)O)O

SMILES

CC(=O)NC1(C(C(C(OC1(C)OC2C(C(C(C(O2)CO)O)O)O)CO)O)O)OC3CC(C(C(O3)CO)O)O

Canonical SMILES

CC(=O)NC1(C(C(C(OC1(C)OC2C(C(C(C(O2)CO)O)O)O)CO)O)O)OC3CC(C(C(O3)CO)O)O

synonyms

m-Ac-dGlu-Glu-Glu
methyl O-(2-acetamido-2-deoxy-beta-glucopyranosyl)-(1-6)-O-alpha-glucopyranosyl-(1-2)-alpha-glucopyranoside

Origin of Product

United States

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